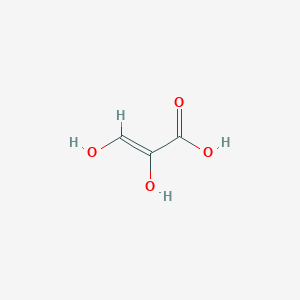

2,3-Dihydroxypropenoic acid

Description

Properties

Molecular Formula |

C3H4O4 |

|---|---|

Molecular Weight |

104.06 g/mol |

IUPAC Name |

(Z)-2,3-dihydroxyprop-2-enoic acid |

InChI |

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1,4-5H,(H,6,7)/b2-1- |

InChI Key |

XHDBNNIXWWTOFN-UPHRSURJSA-N |

SMILES |

C(=C(C(=O)O)O)O |

Isomeric SMILES |

C(=C(/C(=O)O)\O)\O |

Canonical SMILES |

C(=C(C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2,3-Dihydroxypropenoic Acid – Structural Dynamics, Properties, and Redox Applications

[1]

Executive Summary

2,3-Dihydroxypropenoic acid (IUPAC: 2,3-dihydroxyprop-2-enoic acid; Formula:

This guide provides a comprehensive technical analysis of 2,3-dihydroxypropenoic acid, moving beyond standard textbook definitions to explore its tautomeric equilibrium, synthesis via glycerol oxidation, and analytical protocols for its detection in complex matrices.[1]

Structural Dynamics & Tautomerism

The defining feature of 2,3-dihydroxypropenoic acid is its existence in a dynamic equilibrium.[1][2] Unlike standard carboxylic acids, it cannot be treated as a static entity in aqueous solution.[1][2]

The Keto-Enol Equilibrium

In aqueous environments, the compound exists primarily as hydroxypyruvic acid (keto form).[1][2] However, the 2,3-dihydroxypropenoic acid (enol form) is the reactive species responsible for antioxidant activity and metal coordination.[1]

The stability of the enol form is pH-dependent and can be stabilized by:

-

Solvent Effects: Aprotic polar solvents (e.g., DMSO) significantly shift the equilibrium toward the enol form.[1][2]

-

Metal Complexation: The cis-enediol moiety forms stable 5-membered chelate rings with transition metals (

,

Mechanistic Pathway Visualization

The following diagram illustrates the tautomerization and its relevance to downstream oxidation products.

Physicochemical Properties[1][3][4][5][6][7]

The properties of 2,3-dihydroxypropenoic acid are heavily influenced by the enediol functionality, which aligns it with the reductone class of compounds (similar to ascorbic acid).[1][2]

Table 1: Comparative Properties

| Property | Value / Characteristic | Context |

| Molecular Weight | 104.06 g/mol | Monomeric form |

| pKa (COOH) | ~3.0 - 3.5 | Acidic, similar to pyruvic acid |

| pKa (Enol -OH) | ~11.0 | Second ionization step |

| UV Absorbance | Characteristic of the enediol | |

| Redox Potential | Strong Reducing Agent | Capable of reducing |

| Solubility | High in | Polar, hydrophilic molecule |

| Stability | Low in neutral/basic aqueous solution | Rapidly oxidizes to oxalic acid or decarboxylates without stabilization |

Scientific Insight: The "reductone" effect refers to the stabilization of the radical intermediate formed after one-electron oxidation.[1][2] This makes 2,3-dihydroxypropenoic acid a potent radical scavenger, sacrificing itself to protect other cellular components.[1]

Synthesis & Generation Protocols

Direct isolation of pure 2,3-dihydroxypropenoic acid is challenging due to tautomerization.[1] The standard research protocol involves in situ generation from glycerol or hydroxypyruvate salts.[1][2]

Catalytic Oxidation of Glycerol

This method is preferred for generating the acid in high yield for metabolic or synthetic studies.[1][2]

Reagents:

Protocol:

-

Preparation: Suspend the Pt catalyst (0.5 g) in a 100 mL aqueous solution of glycerol (0.1 M).

-

Reaction: Pressurize the reactor with

(3 bar) or bubble air continuously. Heat to 60°C. -

Monitoring: The reaction proceeds via glyceraldehyde/dihydroxyacetone to hydroxypyruvic acid.[2]

-

Equilibration: Adjust pH to 2.5–3.0 using dilute HCl to shift the equilibrium slightly and protonate the carboxylate, favoring the acid form.

-

Purification: Filter catalyst. Separation from byproducts (glyceric acid) is achieved via Ion Exclusion Chromatography (see Section 5).[1][2]

Chemical Hydrolysis (From Dihalogenated Precursors)

For structural standards, hydrolysis of 2,3-dibromopropionic acid derivatives can be utilized, though this often yields mixtures.[1]

Analytical Characterization & Detection

Accurate quantification requires methods that prevent degradation during analysis.[1][2]

HPLC-UV/DAD Protocol

This is the gold standard for separating the acid from its metabolic neighbors (glyceric acid, glycolic acid).[1][2]

-

Column: Bio-Rad Aminex HPX-87H (or equivalent organic acid column).[1][2]

-

Mobile Phase: 5 mM

(Isocratic).[1][2] -

Temperature: 50°C.

-

Detection: UV at 210 nm (COOH group) and 290 nm (Enediol specific).[1][2]

-

Retention Time: Hydroxypyruvic acid/enol typically elutes between oxalic acid and glyceric acid.[2]

Electrochemical Detection (Voltammetry)

Due to its electroactive enediol group, voltammetry offers high sensitivity.[1][2]

Biological & Pharmacological Relevance[1][3][7][10][11]

Antioxidant Mechanism

2,3-Dihydroxypropenoic acid functions similarly to ascorbate.[1] It donates electrons to reactive oxygen species (ROS), becoming a relatively stable radical that eventually disproportionates or degrades to oxalate.[1][2]

Enzyme Inhibition

The structural similarity to the transition state of various isomerases and dehydrogenases makes it a competitive inhibitor.[1][2]

-

Target: Lactate Dehydrogenase (LDH) and Glyoxylate Reductase.[1][2]

-

Mechanism: The enol form mimics the enol intermediate of the physiological substrate, binding tightly to the active site metal center (e.g., Zinc).[1][2]

Polymerization Inhibitor

In industrial settings, this compound (often found as a byproduct in acrylic acid production) acts as a radical trap, preventing premature polymerization of acrylic monomers during storage.[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing this compound in a biological sample.

References

-

PubChem. (n.d.).[1][2][4][5] 2,3-Dihydroxypropenoic acid (CID 6420115).[1][4] National Center for Biotechnology Information.[1][2] Retrieved from [Link][1]

-

Kimura, H., et al. (2014).[1][2] Production of Hydroxypyruvic Acid by Glycerol Oxidation over Pt/CeO2-ZrO2-Bi2O3-PbO/SBA-16 Catalysts.[1] MDPI Catalysts.[1][2] Retrieved from [Link][1]

-

Sciacovelli, O., et al. (1986).[1][2] A Spectroscopic Study on p-Hydroxyphenylpyruvic Acid. Keto-Enol Tautomerism and Stability. Z. Naturforsch. Retrieved from [Link][1]

Sources

- 1. 2,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]

- 2. isca.me [isca.me]

- 3. Electrochemical study on the keto-enol tautomerization of p-hydroxyphenylpyruvic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroxypropenoic acid | C3H4O4 | CID 6420115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroxypropanoic acid;3-hydroxy-2-oxopropanoic acid | C6H10O8 | CID 87787256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Role of 2,3-Dihydroxyacrylic Acid in Carbohydrate Degradation: A Technical Guide

Executive Summary

This technical guide delineates the structural identity, formation mechanisms, and analytical characterization of 2,3-dihydroxyacrylic acid (2,3-DHAA) . As a transient enediol intermediate in the degradation of carbohydrates (monosaccharides, ascorbic acid) and trioses, 2,3-DHAA plays a pivotal role in oxidative stress pathways, Maillard browning, and the generation of downstream carboxylic acids (oxalate, formate). Its high reactivity and redox potential make it a critical analyte for researchers investigating drug stability, metabolic dysregulation (e.g., diabetes), and food chemistry.

Part 1: Chemical Identity & Structural Dynamics

Core Structure and Tautomerism

2,3-Dihydroxyacrylic acid (C₃H₄O₄) is an

-

Enol Form (Dominant in stabilized complexes/transition states): 2,3-dihydroxy-2-propenoic acid.

-

Keto Form 1 (Hydroxypyruvic acid): 3-hydroxy-2-oxopropanoic acid.

-

Keto Form 2 (Tartronic acid semialdehyde): 2-hydroxy-3-oxopropanoic acid.

The molecule is structurally homologous to Triose Reductone (2,3-dihydroxy-2-propenal) but bears a carboxylic acid group instead of an aldehyde at C1, enhancing its acidity and water solubility.

Physicochemical Properties

| Property | Data | Relevance |

| Molecular Formula | C₃H₄O₄ | Precursor to C1/C2 fragments. |

| Molecular Weight | 104.06 g/mol | Low MW facilitates rapid diffusion. |

| pKa | ~3.5 (COOH), ~11 (Enol-OH) | Exists as a mono-anion at physiological pH. |

| Redox Potential | High reducing power | Acts as an antioxidant but generates ROS upon oxidation. |

| Solubility | High (Water, Alcohols) | Difficult to extract without derivatization. |

Part 2: Mechanistic Pathways of Formation & Degradation

Formation from Hexoses (The Retro-Aldol Pathway)

In alkaline or oxidative conditions (e.g., forced degradation studies of pharmaceuticals), hexoses like glucose degrade via the retro-aldol reaction.

-

Isomerization: Glucose

Fructose -

Retro-Aldol Cleavage: The hexose backbone cleaves into two C3 fragments: Glyceraldehyde and Dihydroxyacetone (DHA) .

-

Oxidation/Enolization: These trioses undergo oxidation (often catalyzed by trace metals or ROS) to form Hydroxypyruvic acid , which enolizes to form 2,3-DHAA .

Formation from Ascorbic Acid

2,3-DHAA is also a degradation product of Dehydroascorbic Acid (DHAsc). Hydrolysis of the lactone ring in DHAsc yields 2,3-diketogulonic acid, which can undergo oxidative decarboxylation to yield C5 and C4 fragments, or cleavage to C2 (Oxalate) and C3 (2,3-DHAA/Glycerate) species.

Downstream Fate: Oxidative Fragmentation

Once formed, 2,3-DHAA is highly unstable. It typically undergoes oxidative decarboxylation or C-C bond cleavage :

-

Pathway A (Decarboxylation): Yields Glycolic Acid (C2).

-

Pathway B (Oxidative Cleavage): Splits the C2=C3 bond to yield Oxalic Acid (C2) and Formic Acid (C1).

Visualization: The Degradation Cascade

The following diagram maps the flow from Glucose to 2,3-DHAA and its terminal products.

Caption: Mechanistic pathway showing the formation of 2,3-DHAA from hexose degradation and its subsequent fragmentation into terminal organic acids.

Part 3: Experimental Analysis & Detection Protocols

Detecting 2,3-DHAA is challenging due to its instability. Direct analysis is rarely successful; derivatization is required to lock the enediol structure and increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: GC-MS Analysis via TMS Derivatization

This protocol stabilizes the hydroxyl and carboxyl groups using trimethylsilylation (TMS).

Reagents:

-

Sample (lyophilized degradation mixture or plasma extract).

-

Methoxyamine hydrochloride (20 mg/mL in pyridine).

-

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Workflow:

-

Oximation (Optional but Recommended):

-

Add 50 µL Methoxyamine/Pyridine to the dry residue.

-

Incubate at 30°C for 90 minutes.

-

Purpose: Locks carbonyl groups in keto-tautomers (Hydroxypyruvate) to prevent enolization shifts during heating.

-

-

Silylation:

-

GC-MS Acquisition:

-

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 70°C (2 min)

10°C/min -

Ionization: Electron Impact (EI), 70 eV.

-

-

Data Interpretation:

-

Look for the 3TMS derivative (MW ~320-370 range depending on exact isotopic labeling).

-

Key Fragments (m/z): 73 (TMS), 147 (Rearrangement), 292 (M-15 or similar loss of methyl). Note: Specific m/z peaks should be validated against a standard or NIST library entry for "2,3-Dihydroxy-2-propenoic acid, 3TMS".

-

Visualization: Analytical Workflow

Caption: Step-by-step derivatization workflow for the GC-MS identification of unstable carbohydrate degradation intermediates.

Part 4: Biological & Industrial Relevance[9][10]

Drug Development & Stability

In pharmaceutical formulations containing reducing sugars (e.g., lactose) or polyols, the formation of 2,3-DHAA indicates advanced oxidative degradation .

-

Significance: Its presence suggests that the formulation is undergoing "browning" (Maillard type) or metal-catalyzed oxidation.

-

Actionable Insight: If 2,3-DHAA is detected, formulation scientists should investigate chelating agents (EDTA) to inhibit metal-catalyzed oxidation or adjust pH to minimize enolization.

Metabolic Marker (Diabetes)

Metabolomics studies have identified 2,3-DHAA (and its glyceric acid precursors) as dysregulated metabolites in Type 2 Diabetes and parasitic comorbidities.

-

Mechanism: Hyperglycemia drives the "polyol pathway" and non-enzymatic glycation, increasing the flux of glucose toward degradation products like 2,3-DHAA.

-

Toxicity: As a reactive enediol, it can contribute to systemic oxidative stress by depleting cellular antioxidants (glutathione).

References

-

Novotný, O., Cejpek, K., & Velíšek, J. (2008). Formation of carboxylic acids during degradation of monosaccharides. Czech Journal of Food Sciences. Link

-

PubChem. (n.d.).[2][9] 2,3-Dihydroxypropenoic acid (CID 6420115). National Center for Biotechnology Information. Link

-

NIST Mass Spectrometry Data Center. (n.d.). 2,3-Dihydroxybenzoic acid, 3TMS derivative.[10] NIST Chemistry WebBook. Link(Note: Used as reference for TMS derivatization patterns of dihydroxy acids).

-

Mapholi, N. O., et al. (2023). Metabolomics (Non-Targeted) of Induced Type 2 Diabetic Sprague Dawley Rats Comorbid with a Tissue-Dwelling Nematode Parasite. MDPI. Link

-

Smolenski, G., et al. (2018). The oxidation of dehydroascorbic acid and 2,3-diketogulonate by distinct reactive oxygen species. PubMed.[9] Link

Sources

- 1. 2,3-Dihydroxypropenoic acid | C3H4O4 | CID 6420115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acrylic acid - Wikipedia [en.wikipedia.org]

- 3. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained [academically.com]

- 4. cdn.intratec.us [cdn.intratec.us]

- 5. Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2,3-Dihydroxyterephthalic acid | C8H6O6 | CID 88273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,3-Dihydroxybenzoic acid, 3TMS derivative [webbook.nist.gov]

2,3-Dihydroxypropenoic Acid & The Triose Reductone Cascade: A Technical Guide

Executive Summary

This technical guide provides a rigorous analysis of 2,3-dihydroxypropenoic acid (the enol form of hydroxypyruvic acid) and its role within the triose reductone system. While often overshadowed by its aldehyde counterpart (2,3-dihydroxy-2-propenal), the acid variant represents a critical node in the oxidative degradation of carbohydrates, the Maillard reaction, and cellular redox homeostasis. This document details the physicochemical architecture, synthesis pathways, and experimental protocols required to isolate and characterize this highly reactive enediol species.

Part 1: Molecular Architecture & Mechanistic Origins

The Enediol Reductone Motif

The defining feature of 2,3-dihydroxypropenoic acid is the enediol structure (

-

Triose Reductone (Aldehyde):

(The classic "reductone"). -

2,3-Dihydroxypropenoic Acid (Acid):

.

Chemically, 2,3-dihydroxypropenoic acid exists in tautomeric equilibrium with hydroxypyruvic acid (2-hydroxy-3-oxopropanoic acid). However, under alkaline conditions or specific enzymatic catalysis, the enediol form is stabilized, acting as a potent antioxidant and a reactive intermediate in the formation of advanced glycation end-products (AGEs).

Mechanistic Pathway: From Hexose to Reductone

The formation of 2,3-dihydroxypropenoic acid typically follows the alkaline degradation of hexoses (glucose/fructose) or the oxidation of trioses. The pathway involves the Lobry de Bruyn–Alberda van Ekenstein (LBAE) transformation, followed by retro-aldol cleavage and oxidation.

The Cascade Logic:

-

Enolization: Glucose isomerizes to the 1,2-enediol.

-

Retro-Aldol Cleavage: The hexose splits into trioses (Glyceraldehyde + Dihydroxyacetone).

-

Elimination/Oxidation: Trioses undergo

-elimination to form methylglyoxal or oxidize to form the triose reductone (aldehyde). -

Terminal Oxidation: The aldehyde group of the reductone is oxidized (biologically or chemically) to the carboxylic acid, yielding 2,3-dihydroxypropenoic acid .

Pathway Visualization

The following diagram illustrates the metabolic and chemical genesis of the acid from glucose precursors.

Figure 1: The metabolic and chemical derivation of 2,3-dihydroxypropenoic acid from hexose precursors via the reductone cascade.

Part 2: Physicochemical Properties & Reactivity

Understanding the physical constraints of 2,3-dihydroxypropenoic acid is vital for experimental design. Unlike stable carboxylic acids, this species is prone to rapid dimerization or oxidation if not maintained in a controlled redox environment.

Table 1: Comparative Properties of Triose Reductone Species

| Property | Triose Reductone (Aldehyde) | 2,3-Dihydroxypropenoic Acid | Significance |

| Formula | Acid has higher polarity and solubility. | ||

| pKa | ~5.0 (Enolic OH) | ~3.5 (COOH), ~9.5 (Enolic OH) | The acid is a stronger proton donor; exists as anion at physiological pH. |

| Redox Potential | High Reducing Power | Moderate Reducing Power | Both reduce Tillmans' reagent (DCIP). |

| Stability | Unstable in air; polymerizes. | Stable as Li/Na salt; unstable as free acid. | Salts are preferred for storage. |

| UV Absorption | Distinct UV shift allows spectroscopic differentiation. | ||

| Reactivity | Reacts with amines (Maillard). | Decarboxylates to Glycolaldehyde. | Acid form is a precursor to C2 fragmentation products. |

Part 3: Experimental Protocols (Synthesis & Isolation)

Scientific Integrity Note: The following protocol utilizes the Lead (Pb) Salt Precipitation Method . This is the classical, most robust method for isolating enediols because the Pb-complex stabilizes the sensitive enediol structure against oxidation during purification. Strict safety protocols for handling lead must be observed.

Protocol A: Synthesis from D-Glucose (Alkaline Degradation)

Objective: Generate the triose reductone scaffold and oxidize/isolate the acid derivative.

Reagents:

-

D-Glucose (anhydrous)

-

Sodium Hydroxide (NaOH)

-

Lead(II) Acetate [

] -

Sulfuric Acid (

) -

Nitrogen gas (

)

Workflow:

-

Anaerobic Induction: Dissolve 10g D-Glucose in 100mL distilled water. Sparge continuously with

to remove dissolved oxygen (critical to prevent premature oxidation to oxalate). -

Alkaline Hydrolysis: Add 4g NaOH slowly under stirring. Heat the solution to 85°C for 15 minutes . The solution will turn yellow/brown (Maillard onset).

-

Lead Stabilization: While still hot, add a saturated solution of Lead Acetate (15g). A heavy, yellow-orange precipitate forms immediately.

-

Washing: Centrifuge the precipitate. Discard the supernatant (containing unreacted sugars). Wash the pellet 3x with cold, degassed water to remove excess alkali.

-

Liberation of the Acid: Suspend the Pb-complex in 50mL water. Add stoichiometric

(approx 2N) dropwise while stirring.-

Reaction:

.

-

-

Filtration: Filter off the white

precipitate. The clear filtrate contains the free triose reductone and 2,3-dihydroxypropenoic acid. -

Oxidative Conversion (Optional): To maximize the acid yield, treat the filtrate with a mild oxidant (e.g., dilute

at pH 8) or rely on the spontaneous disproportionation (Cannizzaro) if the aldehyde is not the target.

Protocol B: Validation via Tillmans' Reagent (DCIP)

Objective: Confirm the presence of the active enediol group (reductone activity).

-

Prepare a 0.01% solution of 2,6-Dichlorophenolindophenol (DCIP) (Blue).

-

Add 100

L of the filtrate from Protocol A to 1mL of DCIP. -

Observation: Immediate decolorization (Blue

Colorless) confirms the presence of a potent reductone (enediol). If the color persists, the enediol has oxidized to a diketone (inactive).

Experimental Workflow Diagram

Figure 2: Step-by-step isolation workflow using the Lead Salt Precipitation method to stabilize and recover the enediol species.

Part 4: Biological & Pharmacological Implications[1][5]

Antioxidant Mechanism

2,3-Dihydroxypropenoic acid functions as a radical scavenger. The enediol protons are labile; upon donating hydrogen atoms to free radicals (ROS), the molecule converts to a stable triosone (polycarbonyl) structure. This mimics the activity of Ascorbic Acid (Vitamin C), which is also an enediol reductone.

Cytotoxicity and Antimicrobial Potential

Research indicates that reductones can exhibit cytotoxicity toward specific tumor lines and bacteria.

-

Mechanism: The oxidation of the enediol generates hydrogen peroxide (

) and reactive dicarbonyls (like threosone) in the extracellular medium, inducing oxidative stress in target cells. -

Drug Development: Derivatives of 2,3-dihydroxypropenoic acid are investigated as "pro-drugs" that activate only in oxidative environments (e.g., inflamed tissue), releasing the reactive dicarbonyl warhead.

Metabolic Bypass (The Serine Link)

In mammalian metabolism, the keto-form (hydroxypyruvate) is an intermediate in the Serine

-

Enzyme:[2] Hydroxypyruvate reductase (GRHPR).

-

Pathology: Defects in this pathway lead to Primary Hyperoxaluria Type 2 (PH2), where hydroxypyruvate accumulates and oxidizes to oxalate. Understanding the enol stability (2,3-dihydroxypropenoic acid) is crucial for designing inhibitors for PH2.

References

-

PubChem. (n.d.).[5][6] 2,3-Dihydroxypropenoic acid (CID 6420115).[5] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

- Sowokinos, J. R. (1990). Stress-induced alterations in carbohydrate metabolism. In The Molecular and Cellular Biology of the Potato (pp. 137-158). CABI.

-

Nemes-Nagy, E., et al. (2001). Identification of 3,4-dihydroxy-2-oxo-butanal (L-threosone) as an intermediate compound in oxidative degradation of dehydro-L-ascorbic acid.[7] Bioscience, Biotechnology, and Biochemistry. [Link]

- Adachi, T., et al. (1998). Contribution of Triose Reductone to the Antioxidant Activity of Maillard Reaction Products. Journal of Agricultural and Food Chemistry. (Establishes the antioxidant capacity of the enediol motif).

-

Young, I. G., et al. (1969).[8] The isolation, identification and properties of 2,3-dihydro-2,3-dihydroxybenzoic acid. Biochimica et Biophysica Acta.[8] [Link] (Demonstrates the isolation logic for dihydroxy-acid intermediates).

Sources

- 1. Buy (2S)-2,3-dihydroxypropanoic acid | 28305-26-2 [smolecule.com]

- 2. m.youtube.com [m.youtube.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2,3-Dihydroxypropenoic acid | C3H4O4 | CID 6420115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxypropanedial | C3H4O3 | CID 4451502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of 3,4-dihydroxy-2-oxo-butanal (L-threosone) as an intermediate compound in oxidative degradation of dehydro-L-ascorbic acid and 2,3-diketo-L-gulonic acid in a deuterium oxide phosphate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The isolation, identification and properties of 2,3-dihydro-2,3-dihydroxybenzoic acid. An intermediate in the biosynthesis of 2,3-dihydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Prebiotic synthesis of 2,3-dihydroxyacrylic acid from cyanide polymerization

Core Directive & Scientific Premise[1]

This guide details the prebiotic synthesis and isolation of 2,3-dihydroxyacrylic acid (2,3-DHA) derived from the polymerization of ammonium cyanide (

The Central Thesis: 2,3-DHA is not merely a byproduct; it is a functional enediol intermediate released during the alkaline hydrolysis of HCN-derived tholins. Its presence confirms the successful formation of advanced nitrogenous heterocycles (such as 2-aminopyrimidine-4,6-diol) within the polymer matrix.

Mechanistic Pathway[2]

The synthesis of 2,3-DHA from simple cyanide involves a multi-stage process: Oligomerization

The Chemical Cascade

-

Initiation: Cyanide anions (

) condense to form the tetramer diaminomaleonitrile (DAMN) . -

Polymerization: DAMN undergoes further condensation to form heterogeneous macromolecules (HCN polymers/tholins). These polymers contain trapped or covalently bound heterocyclic moieties, including pyrimidine precursors.

-

Hydrolytic Release: Under alkaline hydrothermal conditions (mimicking early Earth vents), the polymer matrix degrades. Specific cleavage of 2-aminopyrimidine-4,6-diol or related ureido-acrylate structures releases 2,3-dihydroxyacrylic acid .

Pathway Visualization (DOT)

Caption: Mechanistic flow from cyanide monomers to the release of 2,3-DHA via alkaline hydrolysis of the polymer matrix.

Experimental Protocol

This protocol is designed to maximize the yield of the insoluble polymer fraction and selectively hydrolyze it to liberate 2,3-DHA.

Phase 1: Ammonium Cyanide Polymerization

Objective: Generate high-molecular-weight HCN polymers rich in heterocyclic precursors.

| Parameter | Specification | Rationale |

| Precursor | NaCN (1.0 M) + NH4Cl (1.0 M) | Equimolar ratio ensures in situ formation of |

| Solvent | Deoxygenated Milli-Q Water | Prevents premature oxidation of DAMN intermediates. |

| Conditions | 38°C (sealed) or -20°C (eutectic) | 38°C mimics warm ponds; -20°C (eutectic freezing) concentrates reactants, enhancing polymerization rate. |

| Duration | 28 Days (minimum) | Allows for the "darkening" phase where complex conjugated systems form. |

Step-by-Step:

-

Preparation: In a fume hood, dissolve NaCN and NH4Cl in degassed water to reach 1 M concentration.

-

Incubation: Seal the solution in a glass ampoule (flame sealed) or a screw-cap vial with a Teflon liner.

-

Observation: The solution will transition from colorless

yellow -

Harvesting: After 28 days, centrifuge the mixture (10,000 rpm, 15 min) to separate the supernatant from the insoluble black polymer .

-

Purification: Wash the pellet 3x with boiling water to remove unreacted cyanide, urea, and soluble oligomers. Lyophilize the pellet.

Phase 2: Alkaline Hydrolysis & Isolation

Objective: Cleave the polymer matrix to release 2,3-DHA.

Step-by-Step:

-

Resuspension: Suspend 50 mg of the dried HCN polymer in 2 mL of 0.1 M NaOH .

-

Hydrolysis: Heat the suspension at 100°C for 24 hours in a sealed reaction vessel.

-

Note: Acid hydrolysis (6 M HCl) is common for amino acids but degrades 2,3-DHA. Alkaline conditions are strictly required for this target.

-

-

Neutralization: Cool to room temperature. Neutralize the solution carefully with HCl to pH 7.0.

-

Desalting: Pass the supernatant through a cation-exchange resin (Dowex 50W-X8) if necessary to remove excess cations, though direct drying is often sufficient for silylation.

Phase 3: Analytical Validation (GC-MS)

Since 2,3-DHA is non-volatile, it must be derivatized.

Derivatization Protocol (Silylation):

-

Dry the neutralized hydrolysate completely under nitrogen flow.

-

Add 50 µL of BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Add 50 µL of anhydrous pyridine.

-

Heat at 60°C for 30 minutes.

GC-MS Parameters:

-

Column: fused silica capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 100°C (1 min)

10°C/min -

Target Ion: Look for the specific fragmentation pattern of the TMS-derivative of 2,3-DHA.

Validation & Data Interpretation

The identification of 2,3-DHA relies on distinguishing it from its isomers (like tartronic acid semialdehyde).

Expected Results

| Compound | Retention Time (Relative) | Key MS Fragments (m/z) | Origin |

| 2,3-Dihydroxyacrylic acid (TMS) | Mid-eluting | 73, 147, [M-15] | Target: Polymer degradation product. |

| Barbituric Acid | Late-eluting | 156, 141 | Co-product of pyrimidine hydrolysis. |

| Oxalic Acid | Early-eluting | 73, 147, 190 | General oxidative breakdown product. |

| Urea | Very Early | 189 (TMS2) | Hydrolysis of ureido groups. |

Workflow Visualization

Caption: Operational workflow for the extraction and identification of 2,3-DHA from cyanide polymers.

Scientific Implications

The successful isolation of 2,3-dihydroxyacrylic acid validates the "Autocatalytic Polymer Model" . It proves that HCN polymers are not just random "gunk" but structured reservoirs containing latent biological precursors.

-

Pyrimidine Ancestry: The co-elution of 2,3-DHA with barbituric acid suggests they share a common precursor within the polymer, likely a 2,4,6-substituted pyrimidine ring.

-

Metabolic Bridge: 2,3-DHA is structurally related to reductone , a potent antioxidant. Its presence suggests that early prebiotic environments could self-regulate redox states, protecting nascent biomolecules from oxidative damage.

References

-

Pérez-Fernández, C., et al. (2022). Prebiotic synthesis of noncanonical nucleobases under plausible alkaline hydrothermal conditions.[1] Frontiers in Microbiology / PMC.

-

Ruiz-Bermejo, M., et al. (2020). Reactivity of Cyanide at Water-Ice Interfaces: Implications for the Search for Organics on Icy Worlds. Frontiers in Astronomy and Space Sciences.[2]

-

Ferris, J. P., & Hagan, W. J. (1984). HCN and chemical evolution: The possible role of cyano compounds in prebiotic synthesis. Tetrahedron.

-

Matthews, C. N., & Minard, R. D. (2006). Hydrogen cyanide polymers: from prebiotic chemistry to materials science. In Prebiotic Chemistry (pp. 121-144). Springer.

Sources

A-Technical-Guide-to-the-Tautomerism-of-2,3-Dihydroxypropenoic-Acid-and-Hydroxypyruvate

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular reactivity, stability, and biological function. This technical guide provides an in-depth examination of the keto-enol tautomerism exhibited by hydroxypyruvate and its enol counterpart, 2,3-dihydroxypropenoic acid. We will explore the structural nuances of this tautomeric pair, delineate the acid- and base-catalyzed mechanisms of their interconversion, and present robust experimental and computational methodologies for their study. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the characterization and significance of this tautomeric system.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This process typically involves the migration of a proton and the shifting of bonding electrons.[1] The interconversion is not a resonance phenomenon, as it involves the breaking and formation of sigma bonds, resulting in distinct molecular entities that can, in principle, be isolated.

The position of the equilibrium is highly sensitive to a variety of factors, including the structure of the molecule, solvent polarity, temperature, and pH.[3] While for simple carbonyl compounds the keto form is overwhelmingly favored, structural features such as intramolecular hydrogen bonding or conjugation can significantly stabilize the enol form, shifting the equilibrium.[4] Understanding these equilibria is critical in fields like drug development, as different tautomers can exhibit varied pharmacological profiles, solubilities, and metabolic stabilities.[1]

The Tautomeric Pair: Hydroxypyruvate and 2,3-Dihydroxypropenoic Acid

The focus of this guide is the tautomeric relationship between hydroxypyruvic acid (the keto form) and 2,3-dihydroxypropenoic acid (the enol form).

-

Hydroxypyruvic Acid (Keto Form): As a substituted pyruvic acid, it plays a role in various metabolic pathways.[5][6] Its structure features a ketone, a carboxylic acid, and a primary alcohol.

-

2,3-Dihydroxypropenoic Acid (Enol Form): This is the corresponding enol tautomer. The presence of the C=C double bond and the hydroxyl groups gives it distinct chemical properties compared to the keto form.

The equilibrium between these two forms is crucial for understanding the reactivity and biological role of hydroxypyruvate.

Mechanistic Pathways of Interconversion

The tautomerization between hydroxypyruvate and 2,3-dihydroxypropenoic acid is a reversible process that can be significantly accelerated by the presence of an acid or a base catalyst.[7][8]

Acid-Catalyzed Mechanism

In acidic conditions, the reaction proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate.

-

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon and activates the ketone.[7]

-

Deprotonation of the α-Carbon: A weak base (e.g., H₂O) removes a proton from the α-carbon, leading to the formation of the C=C double bond of the enol.[8]

Caption: Acid-Catalyzed Keto-Enol Tautomerism Mechanism.

Base-Catalyzed Mechanism

Under basic conditions, the mechanism involves the formation of a resonance-stabilized enolate anion.

-

Deprotonation of the α-Carbon: A base (e.g., OH⁻) removes the acidic α-proton to form an enolate ion.[7]

-

Protonation of the Enolate Oxygen: The negatively charged oxygen of the enolate is protonated by a weak acid (e.g., H₂O), yielding the enol and regenerating the base catalyst.[7][8]

Caption: Base-Catalyzed Keto-Enol Tautomerism Mechanism.

Experimental and Computational Analysis

A combination of spectroscopic and computational methods is essential for a comprehensive understanding of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for both qualitative and quantitative analysis of tautomeric mixtures in solution.[9][10][11] Since the interconversion between keto and enol forms is often slow on the NMR timescale, distinct signals for each tautomer can be observed and integrated.[12]

Table 1: Hypothetical ¹H NMR Chemical Shifts for Tautomer Identification

| Proton Environment | Keto Form (Hydroxypyruvate) | Enol Form (2,3-Dihydroxypropenoic Acid) | Rationale for Shift |

| α-Proton(s) | ~4.5 ppm (CH₂) | Not Applicable | Adjacent to carbonyl and hydroxyl groups. |

| Vinylic Proton | Not Applicable | ~6.0 ppm (CH) | Proton on a C=C double bond, deshielded. |

| Enolic OH | Not Applicable | >10 ppm (broad) | Acidic proton, often involved in H-bonding. |

| Alcoholic OH | ~3.8 ppm (broad) | ~4.2 ppm (broad) | Exchangeable protons. |

| Carboxylic OH | >12 ppm (broad) | >12 ppm (broad) | Highly acidic proton. |

Protocol 4.1.1: Quantitative ¹H NMR Analysis of Tautomeric Equilibrium

-

Objective: To determine the equilibrium constant (KT = [enol]/[keto]) in a given solvent.

-

Materials: Hydroxypyruvate sample, deuterated solvents (e.g., DMSO-d₆, D₂O, CDCl₃), high-resolution NMR spectrometer.

-

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of hydroxypyruvate in a precise volume of the chosen deuterated solvent in an NMR tube.

-

Causality: Using a deuterated solvent is crucial to avoid a large interfering solvent signal in the spectrum.[2]

-

-

Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integration: Carefully integrate a well-resolved, non-exchangeable proton signal unique to the keto form (e.g., the α-CH₂ protons) and a unique signal for the enol form (e.g., the vinylic proton).

-

Calculation: Calculate the molar ratio of the two forms. For example, if the α-CH₂ of the keto form (2 protons) has an integral of Iketo and the vinylic CH of the enol form (1 proton) has an integral of Ienol, the ratio is: [Enol] / [Keto] = (Ienol / 1) / (Iketo / 2)

-

Validation: Repeat the experiment at different concentrations to ensure the equilibrium is independent of concentration, confirming it as a true intramolecular process.

-

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the relative stabilities of tautomers and the energy barriers for their interconversion.[13][14]

Caption: Workflow for Computational Analysis of Tautomerism.

This workflow allows for the calculation of the Gibbs free energy difference (ΔG) between the tautomers, which directly relates to the equilibrium constant (ΔG = -RT ln KT). It also helps elucidate the transition state structure and the activation energy of the interconversion, corroborating the mechanistic pathways.[15]

Significance in Drug Development and Biological Systems

The tautomeric state of a molecule can dramatically influence its biological activity. For instance:

-

Receptor Binding: One tautomer may have the correct three-dimensional shape and hydrogen bonding pattern to fit into a biological receptor's active site, while the other may not.

-

Membrane Permeability: Tautomers often have different polarities and logP values, affecting their ability to cross cell membranes.

-

Metabolism: The metabolic fate of a drug can be dependent on which tautomer is present, as enzymes are highly specific.[6]

For hydroxypyruvate, its existence as an equilibrium mixture means that any biological or pharmaceutical study must consider the potential roles of both the keto and enol forms.[16][17] For example, one tautomer might be the active substrate for an enzyme like lactate dehydrogenase, while the other could be an inhibitor.[16][17]

Conclusion

The tautomerism between hydroxypyruvate and 2,3-dihydroxypropenoic acid is a classic example of keto-enol equilibrium, governed by well-defined acid- and base-catalyzed mechanisms. A thorough investigation of this system requires a synergistic approach, combining the quantitative power of NMR spectroscopy with the detailed energetic insights from computational modeling. For scientists in drug discovery and molecular biology, a deep understanding of this dynamic equilibrium is not merely academic; it is a prerequisite for accurately interpreting biological data and designing effective therapeutic agents.

References

-

Frontiers in Chemistry. (n.d.). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

-

MDPI. (2021). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2,3-Dihydroxypropanoic acid. Retrieved from [Link]

-

Springer. (n.d.). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Retrieved from [Link]

-

Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from [Link]

-

Tohoku University Repository. (1995). Structural isomers and tautomerism of 2-hydroxypyridine in the cation ground state studied by Zero Kinetic Energy (ZEKE) photoelectron spectroscopy. Retrieved from [Link]

-

YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

-

ResearchGate. (2000). Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism. Retrieved from [Link]

-

Schrödinger. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

Canadian Science Publishing. (1999). The reversible enolization and hydration of pyruvate: possible roles of keto, enol, and hydrated pyruvate in lactate dehydrogenase catalysis. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The reversible enolization and hydration of pyruvate: possible roles of keto, enol, and hydrated pyruvate in lactate dehydrogenase catalysis. Retrieved from [Link]

-

ChemRxiv. (2022). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. Retrieved from [Link]

-

Biology LibreTexts. (2021). 13.2: Fates of Pyruvate under Anaerobic Conditions- Fermentation. Retrieved from [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (1991). Reaction mechanisms in peptide synthesis. Part 2. Tautomerism of the peptide bond. Retrieved from [Link]

-

ResearchGate. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2,3-dihydroxy-3-phenylpropanoic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2012). STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. Retrieved from [Link]

-

MDPI. (2022). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. Retrieved from [Link]

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 3. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. mdpi.com [mdpi.com]

- 14. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Disclaimer / Avertissement [epe.bac-lac.gc.ca]

- 17. cdnsciencepub.com [cdnsciencepub.com]

Technical Guide: 2,3-Dihydroxyacrylic Acid Formation in Anaerobic Cellulose Degradation

Here is an in-depth technical guide on the formation of 2,3-dihydroxyacrylic acid during anaerobic cellulose degradation.

Executive Summary & Context

While the anaerobic degradation of cellulose is classically defined by the production of Volatile Fatty Acids (VFAs) like acetate, propionate, and butyrate, the formation of 2,3-dihydroxyacrylic acid (2,3-DHA) represents a critical, often overlooked metabolic branch point.

2,3-DHA is an enediol intermediate. Its presence is not merely a degradation byproduct but a specific marker of the Acidogenic Phase in anaerobic digestion. It arises at the intersection of biological glycolysis and abiotic sugar degradation (the Maillard and caramelization-like pathways that occur even at mesophilic/thermophilic temperatures).

For drug development and metabolic engineering, tracking 2,3-DHA provides unique insights into:

-

Redox Imbalance: Its formation signals a bottleneck in NADH re-oxidation downstream of triose phosphates.

-

Precursor Utility: It is a structural analog to ascorbic acid and reductones, possessing high antioxidant potential and reactivity.

-

Process Inhibition: In high concentrations, it acts as a competitive inhibitor for pyruvate-processing enzymes, potentially stalling methanogenesis.

Mechanistic Pathways of Formation

The formation of 2,3-dihydroxyacrylic acid in this context is bimodal , resulting from both enzymatic flux and abiotic isomerization of accumulation intermediates.

The Biological Route: The Triose Phosphate Shunt

In standard anaerobic cellulolysis, cellulose is hydrolyzed to glucose, which enters the Embden-Meyerhof-Parnas (EMP) pathway. The critical divergence occurs at the Triose Phosphate stage.

-

Hydrolysis: Cellulosomes (e.g., from Clostridium thermocellum or Ruminococcus) cleave cellulose into cellobiose and glucose.

-

Glycolysis: Glucose is phosphorylated and cleaved into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde-3-Phosphate (G3P).

-

The Deviation: Under high partial pressures of hydrogen (

) or acidic pH (Acid Phase), the conversion of 3-Phosphoglycerate to Pyruvate is rate-limited. -

Formation: Accumulating 3-Hydroxypyruvate (a serine pathway intermediate) or Glycerate undergoes enolization. The tautomerization of 3-hydroxypyruvate (keto form) yields 2,3-dihydroxyacrylic acid (enol form) .

The Abiotic Route: Sugar Degradation

In anaerobic digesters operating at thermophilic temperatures (

-

Reducing sugars (Glucose/Fructose) enolize to form 1,2-enediols.

-

These fragment into C3 precursors (Triose reductones).

-

Oxidation or dehydration of these reductones yields 2,3-DHA.

Pathway Visualization (Graphviz)

Figure 1: Metabolic pathway illustrating the divergence from standard glycolysis to 2,3-dihydroxyacrylic acid via hydroxypyruvate tautomerization and abiotic stress pathways.

Experimental Validation Protocol

To confirm the presence of 2,3-DHA, researchers must overcome its instability. It readily oxidizes or polymerizes. The following protocol utilizes TMS (Trimethylsilyl) derivatization coupled with GC-MS, the gold standard for identifying volatile organic acids in complex anaerobic matrices.

Sample Preparation & Extraction

Objective: Isolate organic acids from the anaerobic broth while halting metabolic activity immediately.

-

Sampling: Collect 50 mL of anaerobic sludge/supernatant from the reactor during the Acidogenic Phase (typically Day 2-5 in batch hydrolysis).

-

Quenching: Immediately mix samples 1:1 with ice-cold methanol ($ -20^{\circ}C $) to quench enzymatic activity.

-

Clarification: Centrifuge at

for 15 minutes at -

pH Adjustment: Acidify supernatant to pH 2.0 using 6M HCl. This protonates the carboxylic acids, facilitating extraction into organic solvents.

-

Liquid-Liquid Extraction: Extract three times with equal volumes of ethyl acetate. Combine organic layers.

-

Drying: Dry the organic layer over anhydrous

and evaporate to dryness under nitrogen gas at room temperature. Do not heat , as 2,3-DHA is thermally labile.

Derivatization (Silylation)

Causality: 2,3-DHA contains hydroxyl and carboxyl groups that are too polar for direct GC analysis. Silylation replaces active hydrogens with TMS groups, increasing volatility.

-

Reagent: Add

of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane) to the dried residue. -

Solvent: Add

of anhydrous pyridine. -

Reaction: Incubate at

for 45 minutes.-

Note: While the molecule is labile, the TMS-derivative is relatively stable. The

step is necessary to drive the reaction to completion.

-

GC-MS Analysis Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms (30m x 0.25mm ID) | Non-polar phase separates organic acids based on boiling point/polarity interaction. |

| Carrier Gas | Helium, 1.0 mL/min | Standard flow for optimal mass transfer. |

| Injection | Splitless, | Maximizes sensitivity for trace intermediates. |

| Oven Program | Slow ramp separates 2,3-DHA from dominant lactate/succinate peaks. | |

| MS Source | EI, 70 eV | Standard ionization for library matching. |

| Target Ion | m/z 292 (approx) | Look for the tri-TMS derivative of C3H4O4 (MW ~120 + 372 - 31). Exact mass depends on derivatization efficiency. |

Data Interpretation: The Acid Phase Marker

In anaerobic cellulose degradation, the accumulation of 2,3-DHA correlates strongly with the Acid Phase (low pH, high VFA production) before methanogenesis stabilizes.

Table 1: Metabolite Profiles Across Degradation Phases

| Metabolite | Hydrolysis Phase (Day 0-1) | Acidogenesis (Day 2-5) | Methanogenesis (Day 10+) |

| Glucose | High | Low | Undetectable |

| Pyruvate | Low | Moderate | Low |

| 2,3-Dihydroxyacrylic Acid | Undetectable | Peak Concentration | Trace / Absent |

| Acetic Acid | Low | High | Moderate (Consumed) |

| pH | Neutral (7.0) | Acidic (5.0 - 5.5) | Neutral (6.8 - 7.2) |

Key Insight: If 2,3-DHA persists into the methanogenic phase, it indicates a stalled reactor or inhibited methanogenesis . The molecule effectively acts as a "check engine light" for the anaerobic consortium.

Implications for Drug Development & Biotechnology

Understanding the formation of 2,3-DHA offers specific leverage points for applied science:

-

Antibacterial Potentiation:

-

2,3-DHA is structurally related to reductones , which have bacteriostatic properties against specific Gram-positive bacteria.

-

Application: In fermentation, inducing 2,3-DHA accumulation could prevent contamination by non-target organisms without adding external antibiotics.

-

-

Antioxidant Precursors:

-

The enediol structure is a potent radical scavenger.

-

Application: Engineering cellulose-degrading consortia to overproduce 2,3-DHA could create a low-cost route to bio-based antioxidants from agricultural waste.

-

-

Metabolic Flux Analysis (MFA):

-

In drug manufacturing using microbial hosts (e.g., E. coli or yeast on cellulosic hydrolysates), the appearance of 2,3-DHA signals carbon loss .

-

Action: Downregulate the serine pathway or optimize pH control to prevent abiotic degradation, redirecting carbon flux back toward the target therapeutic molecule.

-

References

-

Novotný, O., Cejpek, K., & Velíšek, J. (2008).[1][2] Formation of carboxylic acids during degradation of monosaccharides.[2] Czech Journal of Food Sciences. Link

-

Charania, K. A. (2020). Biological and Chemical Reactions of Cellulose in Landfills. North Carolina State University Theses and Dissertations. Link

-

Leschine, S. B. (1995).[3] Cellulose degradation in anaerobic environments. Annual Review of Microbiology. Link

-

Khan, A. W. (1977).[4] Anaerobic degradation of cellulose by mixed culture. Canadian Journal of Microbiology.[4][5] Link

-

Lee, D. J., et al. (2023).[6] Degradation of high-strength acrylic acid wastewater with anaerobic granulation technology. Environmental Pollution. Link

Sources

- 1. repository.lib.ncsu.edu [repository.lib.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Cellulose degradation in anaerobic environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anaerobic degradation of cellulose by mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Environmental degradation of cellulose under anaerobic conditions :: BioResources [bioresources.cnr.ncsu.edu]

- 6. Degradation of high-strength acrylic acid wastewater with anaerobic granulation technology: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermodynamic Stability of 2,3-Dihydroxy-2-Propenoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxy-2-propenoic acid, a molecule of significant interest in various biochemical pathways and as a potential building block in synthetic chemistry, exists as a mixture of several isomers. The thermodynamic stability of these isomers—encompassing geometric (E/Z) and keto-enol tautomers—is a critical determinant of their reactivity, bioavailability, and utility in drug design and development. This guide provides a comprehensive analysis of the factors governing the relative stability of these isomers, outlines robust experimental and computational methodologies for their characterization, and presents a theoretical framework for predicting their equilibrium distribution. By synthesizing fundamental principles with practical, field-proven techniques, this document serves as an essential resource for researchers navigating the complexities of this versatile molecule.

Introduction: The Significance of Isomeric Stability

2,3-Dihydroxy-2-propenoic acid, also known as tartronate semialdehyde in its keto form, is an alpha-keto acid that plays a role in carbohydrate metabolism.[1][2] Its structure, featuring a carbon-carbon double bond and multiple hydroxyl and carbonyl functionalities, gives rise to a rich isomeric landscape. The seemingly subtle differences between these isomers can have profound impacts on their chemical and biological properties. In the context of drug development, for instance, a drug molecule's efficacy and safety can be highly dependent on the specific isomer administered, as different isomers can exhibit varied binding affinities for their biological targets and different metabolic fates.

Understanding the thermodynamic stability of each isomer is paramount because it dictates their relative populations at equilibrium.[3][4] The most stable isomer will be the most abundant, and therefore, its properties will largely define the overall behavior of a sample. This guide delves into the structural features that influence the stability of 2,3-dihydroxy-2-propenoic acid isomers and provides the technical foundation for their empirical and theoretical investigation.

The Isomeric Landscape of 2,3-Dihydroxy-2-Propenoic Acid

The isomeric possibilities for 2,3-dihydroxy-2-propenoic acid are twofold: geometric isomerism around the C2=C3 double bond and keto-enol tautomerism involving the migration of a proton and the shifting of double bonds.[5][6]

Geometric Isomers: (E)- and (Z)-2,3-dihydroxy-2-propenoic acid

The presence of a double bond at the C2 position restricts rotation, leading to the existence of two geometric isomers: (E)- and (Z)-2,3-dihydroxy-2-propenoic acid. The Cahn-Ingold-Prelog priority rules are used to assign the E/Z designation based on the arrangement of substituents around the double bond.[7]

-

(Z)-isomer: The higher priority groups (the carboxylic acid at C2 and the hydroxyl group at C3) are on the same side of the double bond.

-

(E)-isomer: The higher priority groups are on opposite sides of the double bond.

The relative stability of these geometric isomers is influenced by steric hindrance and the potential for intramolecular hydrogen bonding. Generally, the isomer with less steric repulsion between bulky substituents is more stable.[7] However, the presence of hydroxyl and carboxyl groups allows for the formation of intramolecular hydrogen bonds, which can significantly stabilize an otherwise less favorable conformation.[8][9] In the case of the (Z)-isomer, an intramolecular hydrogen bond can form between the carboxylic acid proton and the hydroxyl oxygen at C3, or between the hydroxyl proton at C2 and the carbonyl oxygen of the carboxylic acid. This internal hydrogen bonding can make the (Z)-isomer unexpectedly stable.[10]

Keto-Enol Tautomers

2,3-Dihydroxy-2-propenoic acid is an enol form of a keto acid. The keto-enol tautomerism is a rapid equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form).[3][11] For 2,3-dihydroxy-2-propenoic acid, the primary keto tautomer is 2-hydroxy-3-oxopropanoic acid (tartronate semialdehyde).

The equilibrium between the keto and enol forms is influenced by several factors:

-

Conjugation: The enol form benefits from the conjugation of the C=C double bond with the C=O of the carboxylic acid, which provides resonance stabilization.[12]

-

Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by intramolecular hydrogen bonds between the hydroxyl groups and the carbonyl oxygen of the carboxylic acid.[3][10]

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through intermolecular hydrogen bonding.

Beyond the primary keto-enol pair, other tautomeric forms are possible due to the presence of multiple acidic protons and carbonyl groups. A comprehensive analysis should consider all potential tautomers to fully understand the thermodynamic landscape.

Figure 2: Computational workflow for determining isomer stability.

Experimental Methodologies

Experimental validation is crucial to confirm computational predictions and to understand the behavior of the isomers in a real-world setting.

3.2.1. Synthesis and Isolation

The synthesis of 2,3-dihydroxy-2-propenoic acid can be approached through various methods, including the enzymatic conversion of glyoxylate or the electrocatalytic oxidation of glycerol. [2]The separation of the different isomers, particularly the tautomers, can be challenging due to their rapid interconversion. Techniques such as low-temperature chromatography (HPLC) on a suitable stationary phase (e.g., poly(styrene-divinylbenzene)) have been successful in separating tautomers of other compounds. [13] 3.2.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for identifying and quantifying isomers in a mixture. [14] * ¹H and ¹³C NMR: The chemical shifts and coupling constants of the protons and carbons will be distinct for each isomer, allowing for their identification.

-

Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, the equilibrium constant between interconverting isomers can be determined. [15][16]At low temperatures, the interconversion may be slowed enough to observe separate signals for each isomer. As the temperature is increased, these signals will broaden and eventually coalesce, providing kinetic and thermodynamic information. [17][18]* Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the functional groups present in each isomer. For example, the keto form will show a characteristic C=O stretching frequency that is absent in the enol form, which will instead display O-H and C=C stretching vibrations. 3.2.3. Thermodynamic Characterization

-

-

Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the enthalpy changes associated with isomerization, providing direct thermodynamic data. [19][20][21] 3.2.4. Step-by-Step Protocol for Experimental Analysis

-

Synthesis: Synthesize 2,3-dihydroxy-2-propenoic acid using an established or adapted literature procedure. [2]2. Separation (Optional but Recommended): Attempt to separate the isomers using low-temperature HPLC. [13][22][23][24]3. NMR Analysis:

-

Acquire ¹H and ¹³C NMR spectra of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Perform a variable-temperature NMR experiment, acquiring spectra at a range of temperatures (e.g., from -20 °C to 80 °C).

-

Integrate the signals corresponding to each isomer at each temperature to determine their relative populations and calculate the equilibrium constant (K_eq).

-

-

Thermodynamic Calculation:

-

Calculate the Gibbs free energy difference (ΔG) between the isomers at each temperature using the equation: ΔG = -RTln(K_eq).

-

Plot ln(K_eq) versus 1/T (a van't Hoff plot) to determine the enthalpy (ΔH) and entropy (ΔS) of isomerization.

-

Figure 3: Experimental workflow for thermodynamic analysis.

Predicted Stability and Discussion

Table 1: Predicted Relative Stability of 2,3-Dihydroxy-2-Propenoic Acid Isomers

| Isomer/Tautomer | Key Stabilizing/Destabilizing Factors | Predicted Relative Stability |

| (Z)-2,3-dihydroxy-2-propenoic acid | Strong intramolecular hydrogen bonding, conjugation of C=C with C=O. | High |

| (E)-2,3-dihydroxy-2-propenoic acid | Less steric hindrance than the (Z)-isomer (potentially), conjugation of C=C with C=O. | Moderate to High |

| 2-hydroxy-3-oxopropanoic acid (keto) | Stronger C=O double bond compared to C=C double bond in the enol form. | Moderate to Low |

It is hypothesized that the (Z)-enol isomer will be the most thermodynamically stable due to the significant stabilization afforded by intramolecular hydrogen bonding, which can form a stable six-membered ring-like structure. This stabilization is often a dominant factor in molecules with appropriately positioned hydrogen bond donors and acceptors. [3][10]The keto form is generally more stable than the enol form for simple aldehydes and ketones. [4][25]However, in this case, the extensive conjugation and potential for strong intramolecular hydrogen bonding in the enol forms likely overcome the inherent stability of the C=O bond in the keto form.

Conclusion and Implications for Drug Development

For drug development professionals, a thorough understanding of the isomeric landscape of a lead compound or a key intermediate is not merely an academic exercise. It has profound practical implications:

-

Synthesis and Purification: Knowledge of the most stable isomer can guide the development of synthetic routes and purification strategies.

-

Formulation and Stability: The relative stability of isomers will affect the long-term stability of a drug formulation.

-

Pharmacokinetics and Pharmacodynamics: Different isomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles, as well as different binding affinities for their biological targets.

By applying the methodologies described herein, researchers can confidently characterize the isomeric composition of 2,3-dihydroxy-2-propenoic acid and its derivatives, paving the way for their effective and safe application in medicine and beyond.

References

-

Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. (n.d.). Academia.edu. Retrieved February 9, 2026, from [Link]

-

Keto Enol Tautomerization. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]

-

Ouellette, R. J., & Rawn, J. D. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-2,3-Dihydroxypropanoic acid. PubChem. Retrieved February 9, 2026, from [Link]

-

Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

-

Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography: Antiproliferative activity and DFT studies. (2025, August 10). ResearchGate. Retrieved February 9, 2026, from [Link]

-

What are the factors that govern the stability of keto-enol tautomerism? (2017, July 17). Quora. Retrieved February 9, 2026, from [Link]

-

Acidity of Alpha Hydrogens & Keto-enol Tautomerism. (2023, January 23). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

-

Tartronate-semialdehyde synthase. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

-

Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. (2016, September 26). Journal of Chemical Information and Modeling. Retrieved February 9, 2026, from [Link]

-

Thermochemistry and Calorimetry. (2022, November 13). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

-

Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. (2021, April 16). MDPI. Retrieved February 9, 2026, from [Link]

-

Intramolecular Hydrogen Bonding 2021. (2021, October 19). PMC - NIH. Retrieved February 9, 2026, from [Link]

-

Tautomer. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

-

Enzymatic synthesis and inhibitory characteristics of tartronate semialdehyde phosphate. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020, September 16). ACS Omega. Retrieved February 9, 2026, from [Link]

-

Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (n.d.). Indian Academy of Sciences. Retrieved February 9, 2026, from [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media. Retrieved February 9, 2026, from [Link]

-

Calorimetry Experiments. (2025, November 18). Save My Exams. Retrieved February 9, 2026, from [Link]

-

Tautomers. (2019, June 5). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

-

Keto-Enol Tautomerism. (2024, January 15). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

-

Stereochemistry. (n.d.). University of Maryland. Retrieved February 9, 2026, from [Link]

-

Melissa Maribel. (2017, October 17). Calorimetry Concept, Examples and Thermochemistry | How to Pass Chemistry [Video]. YouTube. [Link]

-

Tautomerism of β-Diketones and β-Thioxoketones. (2023, January 30). MDPI. Retrieved February 9, 2026, from [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022, March 10). PMC. Retrieved February 9, 2026, from [Link]

-

Variable Temperature NMR Experiments. (n.d.). University of Oxford. Retrieved February 9, 2026, from [Link]

-

How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. Retrieved February 9, 2026, from [Link]

-

Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

-

TAUTOMERS. (n.d.). Scribd. Retrieved February 9, 2026, from [Link]

-

PW Solutions. (2022, July 29). What types of isomerism is shown by 2,3 -di-chlorobutane? (a) Diastereo (b) Optical (c) Geometric [Video]. YouTube. [Link]

-

Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. (2022, October 18). MDPI. Retrieved February 9, 2026, from [Link]

-

NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (n.d.). Bentham Science Publisher. Retrieved February 9, 2026, from [Link]

-

Is it possible to separate keto enol tautomers via column chromatography? (2017, July 26). Reddit. Retrieved February 9, 2026, from [Link]

-

Determination of configuration of geometrical isomers. (n.d.). CUTM Courseware. Retrieved February 9, 2026, from [Link]

-

Calorimetry. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

-

Variable Temperature NMR Spectroscopy. (n.d.). Spectrometer. Retrieved February 9, 2026, from [Link]

-

Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. (2021, July 19). Chemical Science (RSC Publishing). Retrieved February 9, 2026, from [Link]

-

SimpleChemConcepts. (2019, June 10). Intermolecular versus Intramolecular Hydrogen Bond [Video]. YouTube. [Link]

-

a-Amino-b-carboxymuconate-ε-semialdehyde decarboxylase - catalyzes enol/keto tautomerization of oxaloacetate. (n.d.). Aimin Liu. Retrieved February 9, 2026, from [Link]

-

The Organic Chemistry Tutor. (2018, April 11). Intermolecular Forces - Hydrogen Bonding, Dipole Dipole Interactions - Boiling Point & Solubility [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2017, September 21). Final Temperature Calorimetry Practice Problems - Chemistry [Video]. YouTube. [Link]

-

Geometric Isomerism. (n.d.). Brilliant Math & Science Wiki. Retrieved February 9, 2026, from [Link]

-

Synthesis of Enols and Enolates. (2023, January 22). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

-

Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. (n.d.). PMC. Retrieved February 9, 2026, from [Link]

Sources

- 1. Tartronate-semialdehyde synthase - Wikipedia [en.wikipedia.org]

- 2. Buy Tartronate [smolecule.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Tautomer - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Geometric Isomerism | Brilliant Math & Science Wiki [brilliant.org]

- 8. youtube.com [youtube.com]

- 9. Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]

- 17. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. savemyexams.com [savemyexams.com]

- 21. Calorimetry - Wikipedia [en.wikipedia.org]

- 22. (PDF) Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study [academia.edu]

- 23. researchgate.net [researchgate.net]

- 24. ias.ac.in [ias.ac.in]

- 25. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Precision GC-MS Profiling of 2,3-Dihydroxyacrylic Acid in Metabolomics

Executive Summary

2,3-Dihydroxyacrylic acid (2,3-DHA) is a highly polar, chemically unstable enediol intermediate often associated with the degradation of aromatic compounds, sugar oxidation, and specific stress-response pathways in biological systems. Its detection is frequently hindered by rapid tautomerization and oxidation during standard extraction procedures.

This protocol details a "Freeze-Frame" Derivatization Strategy utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Unlike generic metabolomics workflows, this method prioritizes the chemical stabilization of the enediol moiety via a two-step Methoximation-Silylation (MOX-TMS) procedure, ensuring quantitative accuracy and preventing thermal degradation in the injector port.

Scientific Rationale & Chemical Challenges[1]

The Instability Trap

2,3-DHA exists in a delicate equilibrium. As an enediol (HO–C=C–OH), it is prone to:

-

Keto-Enol Tautomerization: Rapid shifting between the enediol form and its keto-isomers (e.g., 3-hydroxy-2-oxopropanoic acid).

-

Oxidative Degradation: In the presence of oxygen and neutral pH, it degrades into smaller organic acids (e.g., oxalic acid, glycolic acid).

The Solution: We employ a dual-locking mechanism .

-

Lock 1 (Chemical): Methoximation stabilizes any keto-tautomers immediately, preventing further isomerization.

-

Lock 2 (Thermal): Trimethylsilylation (TMS) replaces active protic hydrogens (-OH, -COOH) with non-polar trimethylsilyl groups, increasing volatility and thermal stability for GC analysis.[1]

Comprehensive Protocol

Reagents & Materials

-

Extraction Solvent: Methanol:Water (8:2 v/v), HPLC grade, pre-chilled to -20°C.

-

Internal Standard (IS): L-Norvaline or Ribitol (10 µg/mL in extraction solvent). Rationale: Non-endogenous compounds with similar polarity.

-

Derivatization Reagent A (Oximation): Methoxyamine hydrochloride (20 mg/mL) in anhydrous pyridine.

-

Derivatization Reagent B (Silylation): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Quenching Agent: Liquid Nitrogen.

Sample Preparation (The "Cold Chain")

Critical: All steps prior to lyophilization must be performed on ice.

-

Metabolism Quenching:

-

Tissue: Flash-freeze immediately in liquid nitrogen. Pulverize to a fine powder.

-

Biofluids (Plasma/Urine): Add 400 µL of pre-chilled Extraction Solvent to 100 µL of biofluid immediately. Vortex for 30s.

-

-

Extraction:

-

Add 10 µL of Internal Standard solution.

-

Sonicate samples in an ice bath for 10 minutes (prevents heating).

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Drying:

-

Transfer 200 µL of the supernatant to a glass GC vial insert.

-

Evaporate to complete dryness using a vacuum concentrator (SpeedVac) without heat. Note: Residual water destroys silylation reagents.

-

Two-Step Derivatization Workflow

Step 1: Methoximation (Stabilizing the Carbonyls)

-

Add 30 µL of Reagent A (Methoxyamine/Pyridine) to the dried residue.

-

Incubate at 37°C for 90 minutes .

-

Mechanism:[2][3][4][5][6][7] Converts carbonyl groups (from tautomers) into stable methoxime derivatives, preventing ring closure or isomerization.

Step 2: Silylation (Volatilization)

-

Add 70 µL of Reagent B (MSTFA + 1% TMCS).

-

Incubate at 37°C for 30 minutes .

-

Mechanism:[2][3][4][5][6][7] Replaces hydroxyl H with -Si(CH3)3. The 1% TMCS acts as a catalyst for sterically hindered hydroxyls.

-

Centrifuge briefly to remove any precipitate before injection.

GC-MS Acquisition Parameters

| Parameter | Setting | Rationale |

| Instrument | Agilent 7890B GC / 5977B MSD (or equivalent) | High sensitivity single-quadrupole system. |

| Column | DB-5ms (30m × 0.25mm × 0.25µm) | Low-bleed, non-polar phase ideal for TMS derivatives. |

| Inlet Temp | 250°C | Ensures rapid volatilization of high-boiling TMS derivatives. |

| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for low-abundance metabolites. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal separation efficiency. |

| Transfer Line | 280°C | Prevents condensation of analytes before MS entry. |

| Ion Source | Electron Impact (EI), 70 eV, 230°C | Standard ionization for library matching (NIST). |

| Mass Range | 50–600 m/z | Covers the derivatized mass of 2,3-DHA and fragments. |

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp 1: 10°C/min to 300°C.

-

Final: 300°C (hold 5 min).

-

Total Run Time: ~30 minutes.[8]

Data Analysis & Identification

Identification Strategy

Since 2,3-DHA is unstable, commercial standards may be unavailable or degraded. Identification relies on:

-